molecular formula C10H20ClNO B14673846 5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride CAS No. 37029-90-6

5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride

Cat. No.: B14673846
CAS No.: 37029-90-6
M. Wt: 205.72 g/mol
InChI Key: AGXSXAANNFJWAG-UHFFFAOYSA-N
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Description

5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride is an organic compound with a complex structure. It is characterized by the presence of a diethylamino group, a methyl group, and a pentyn-3-ol moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride typically involves the reaction of diethylamine with a suitable alkyne precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: A simpler amine with similar functional groups but lacking the pentyn-3-ol moiety.

    3-Methyl-1-pentyn-3-ol: A compound with a similar backbone but without the diethylamino group.

    N,N-Diethyl-3-methyl-1-pentyn-3-amine: A closely related compound with slight structural differences.

Uniqueness

5-(Diethylamino)-3-methyl-1-pentyn-3-ol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

37029-90-6

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

5-(diethylamino)-3-methylpent-1-yn-3-ol;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c1-5-10(4,12)8-9-11(6-2)7-3;/h1,12H,6-9H2,2-4H3;1H

InChI Key

AGXSXAANNFJWAG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C)(C#C)O.Cl

Origin of Product

United States

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